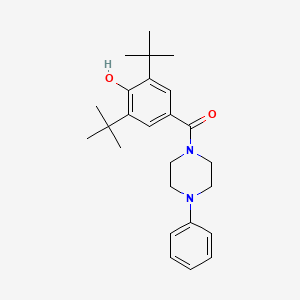
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a piperazine ring, making it a subject of interest in both synthetic chemistry and applied research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone typically involves multiple steps, starting with the preparation of the phenolic and piperazine components. The phenolic component, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, can be synthesized through the alkylation of hydroquinone with tert-butyl bromide, followed by oxidation. The piperazine component, 4-phenylpiperazine, is synthesized through the reaction of phenylhydrazine with ethylene glycol.
The final step involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methanone group can be reduced to form alcohols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as aluminum chloride or ferric chloride in the presence of suitable alkylating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
Aplicaciones Científicas De Investigación
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized as an additive in the production of high-performance materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of (3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and exerting neuroprotective effects.
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxytoluene (BHT): A simpler phenolic antioxidant used in food and cosmetics.
Pentaerythritol Tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A high-performance antioxidant used in polymers.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another phenolic antioxidant used in polymer stabilization.
Uniqueness
(3,5-Di-t-butyl-4-hydroxy-phenyl)-(4-phenyl-piperazin-1-yl)-methanone is unique due to its combination of phenolic and piperazine functionalities, which confer both antioxidant and potential neuroprotective properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C25H34N2O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H34N2O2/c1-24(2,3)20-16-18(17-21(22(20)28)25(4,5)6)23(29)27-14-12-26(13-15-27)19-10-8-7-9-11-19/h7-11,16-17,28H,12-15H2,1-6H3 |
Clave InChI |
JGUNNYHUGKTNCF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
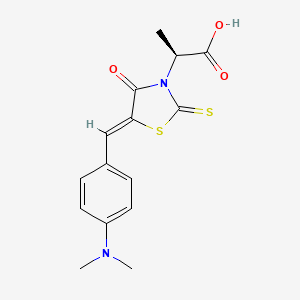

![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
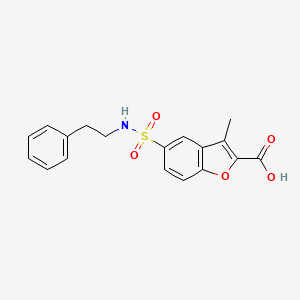


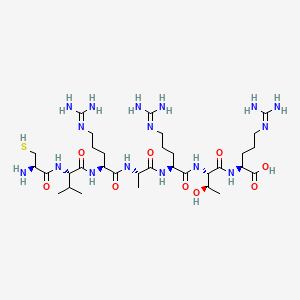

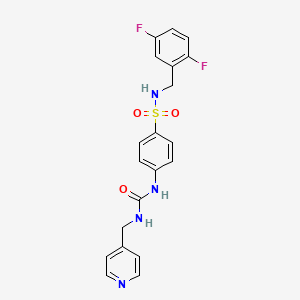
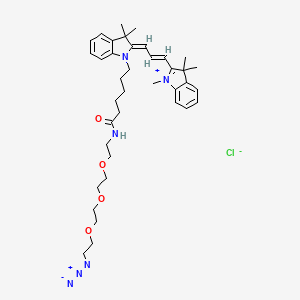
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)

